2-Chloro-6-fluorobenzaldoxime
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Overview
Description
2-Chloro-6-fluorobenzaldoxime is a chemical compound with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol . This compound is known for its unique structure, which includes a hydroxylamine group attached to a chlorofluorophenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzaldoxime typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
2-Chloro-6-fluorobenzaldoxime is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzaldoxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzaldehydeoxime
- 2-Chloro-6-fluorobenzaldoxime derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |
InChI Key |
OBJHLLOVMKKXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)F |
Origin of Product |
United States |
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